Methyl 5-acetyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 5-acetyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative that is widely used in the field of organic synthesis. It has a molecular weight of 167.16 g/mol .
Molecular Structure Analysis
The molecular formula of “Methyl 5-acetyl-1H-pyrrole-2-carboxylate” is C8H9NO3 . Its IUPAC name is methyl 5-acetyl-1H-pyrrole-2-carboxylate and its InChI code is 1S/C8H9NO3/c1-5(10)6-3-4-7(9-6)8(11)12-2/h3-4,9H,1-2H3 .
Physical And Chemical Properties Analysis
“Methyl 5-acetyl-1H-pyrrole-2-carboxylate” is a powder at room temperature . It has a melting point of 112-113°C . Its exact mass and monoisotopic mass are 167.058243149 g/mol .
Scientific Research Applications
Synthesis of Pyrrole Derivatives
“Methyl 5-acetyl-1H-pyrrole-2-carboxylate” is used in the synthesis of pyrrole derivatives. Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates are synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Synthesis of Porphyrins
Pyrrolecarboxylic acids, which can be derived from “Methyl 5-acetyl-1H-pyrrole-2-carboxylate”, are starting compounds for the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.
Antiviral Activity
Pyrrole-2-carboxylic acid derivatives, which can be synthesized from “Methyl 5-acetyl-1H-pyrrole-2-carboxylate”, exhibit antiviral activity, in particular against classical bird influenza viruses .
Anticonvulsant Activity
5-Arylpyrrole-2-carboxylic acid sodium salts, which can be synthesized from “Methyl 5-acetyl-1H-pyrrole-2-carboxylate”, were found to possess anticonvulsant activity .
Cytotoxic Activity
Certain derivatives of “Methyl 5-acetyl-1H-pyrrole-2-carboxylate” have shown good cytotoxic activity against some cancer cell lines .
Physiological Activities
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which can be derived from “Methyl 5-acetyl-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .
Safety and Hazards
“Methyl 5-acetyl-1H-pyrrole-2-carboxylate” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-acetyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-4-7(9-6)8(11)12-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIJBZMBZBCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167167-28-4 | |
Record name | methyl 5-acetyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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